molecular formula C15H13FO4 B1344963 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 1142201-93-1

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No. B1344963
M. Wt: 276.26 g/mol
InChI Key: QPUGTGMTCJMOIQ-UHFFFAOYSA-N
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Description

The compound 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a chemical entity that can be presumed to have a benzene ring substituted with a methoxy group and a fluorobenzyl group linked through an ether bond. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, which are derived from corresponding benzazoles . Similarly, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole involves an intermediate product, indicating a complex synthetic route . These methods suggest that the synthesis of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid may also require a carefully designed synthetic pathway, possibly involving protection and deprotection steps, to ensure the correct placement of functional groups.

Molecular Structure Analysis

The molecular structure of compounds with fluorobenzyl and methoxy groups has been analyzed using various spectroscopic techniques, including IR, NMR, and X-ray crystallography . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the behavior of the compound in different environments.

Chemical Reactions Analysis

Compounds with similar structures have been shown to exhibit reactivity based on their functional groups. For instance, the fluorophenol moiety in benzoxazole derivatives is highly acidic, which can lead to sensitivity to pH changes and the ability to bind metal cations . This suggests that 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid may also participate in chemical reactions that are influenced by its acidic properties and the presence of the ether and methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. The presence of fluorine can significantly affect the compound's lipophilicity, boiling point, and electronic properties . The methoxy group can contribute to the overall polarity and potential for hydrogen bonding . Additionally, the antibacterial and antifungal activities of related compounds indicate that 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid may also possess biological activities, which could be explored in further studies .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

Analytical Methods Used in Determining Antioxidant Activity A Review

highlights critical tests for antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others. These tests, based on chemical reactions and spectrophotometry, assess the antioxidant capacity of complex samples, potentially applicable for studying compounds like 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid for their antioxidant properties (Munteanu & Apetrei, 2021).

Redox Mediators in Organic Pollutant Treatment

Applications of Redox Mediators in the Treatment of Organic Pollutants discusses how redox mediators enhance the efficiency of oxidoreductive enzymes in degrading pollutants. This enzymatic approach, leveraging compounds such as 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid, may offer pathways for environmental remediation (Husain & Husain, 2007).

Antioxidant Capacity Reaction Pathways

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways reviews ABTS-based assays, crucial for assessing antioxidant capacity. Understanding these pathways can aid in evaluating the antioxidant potential of compounds including 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid (Ilyasov et al., 2020).

Pharmacological Characteristics of Structurally Related Compounds

A Review of the Pharmacological Characteristics of Vanillic Acid explores the uses of vanillic acid in various industries and its antioxidant, anti-inflammatory, and neuroprotective properties. This review suggests potential therapeutic applications for structurally similar compounds, including 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid, highlighting the importance of understanding the pharmacological impact of such compounds (Ingole et al., 2021).

properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-7-3-6-12(15(17)18)14(13)20-9-10-4-2-5-11(16)8-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUGTGMTCJMOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219194
Record name Benzoic acid, 2-[(3-fluorophenyl)methoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid

CAS RN

1142201-93-1
Record name Benzoic acid, 2-[(3-fluorophenyl)methoxy]-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[(3-fluorophenyl)methoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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